molecular formula C18H17N3O4S2 B2726077 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide CAS No. 865175-96-8

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide

Cat. No. B2726077
CAS RN: 865175-96-8
M. Wt: 403.47
InChI Key: BZYOOWMFHRLUQG-ZZEZOPTASA-N
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Description

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide is a chemical compound with potential therapeutic applications. It belongs to the class of sulfonamide derivatives and has been studied extensively for its biological properties. The purpose of

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of compounds related to (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide have been a focal point in research due to their promising applications in medicinal chemistry. A study by Pişkin, Canpolat, and Öztürk (2020) introduced new zinc phthalocyanines substituted with benzene sulfonamide derivative groups containing Schiff base. These compounds, characterized using various spectroscopic methods, showed potential as Type II photosensitizers for cancer treatment in photodynamic therapy due to their excellent fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

Another aspect of scientific research on related sulfonamide compounds is their antimicrobial activity. Desai, Rajpara, and Joshi (2013) synthesized and screened a series of thiazole ring-incorporating derivatives for antibacterial activity against both Gram-positive and Gram-negative bacteria, and for their inhibitory action against fungi. These thiazole derivatives may offer valuable therapeutic interventions for microbial diseases (Desai, Rajpara, & Joshi, 2013).

Antifungal and Antibacterial Properties

Research by Krátký, Vinšová, Volková, Buchta, Trejtnar, and Stolaříková (2012) explored sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds for their antimicrobial properties. The study identified compounds with significant activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus, showcasing the potential of these derivatives in combating resistant bacterial strains (Krátký et al., 2012).

Chemical Reactivity and Synthetic Applications

The chemical reactivity and synthetic applications of related compounds have also been investigated. Xu, Zheng, Yang, and Li (2018) demonstrated chemodivergent and redox-neutral annulations between N-methoxybenzamides and sulfoxonium ylides via Rh(III)-catalyzed C-H activation. This method represents a novel approach to coupling reactions, indicating the versatility of these compounds in synthetic organic chemistry (Xu, Zheng, Yang, & Li, 2018).

properties

IUPAC Name

4-methoxy-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S2/c1-3-10-21-15-9-8-14(27(19,23)24)11-16(15)26-18(21)20-17(22)12-4-6-13(25-2)7-5-12/h3-9,11H,1,10H2,2H3,(H2,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYOOWMFHRLUQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide

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